[(2S)-2-aminopropyl]dimethylamine dihydrochloride
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Overview
Description
[(2S)-2-aminopropyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is commonly used in pharmaceutical testing and research due to its unique properties. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-aminopropyl]dimethylamine dihydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-aminopropyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.
Scientific Research Applications
[(2S)-2-aminopropyl]dimethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its role in cellular processes and as a potential drug candidate.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2S)-2-aminopropyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Shares similar structural features but differs in its specific functional groups and applications.
N,N-Dimethyl-1,3-propanediamine: Another related compound with distinct chemical properties and uses.
Uniqueness
[(2S)-2-aminopropyl]dimethylamine dihydrochloride stands out due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAWQXIDQGOCER-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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